molecular formula C6H9N B127170 Cyclopentanecarbonitrile CAS No. 4254-02-8

Cyclopentanecarbonitrile

Cat. No.: B127170
CAS No.: 4254-02-8
M. Wt: 95.14 g/mol
InChI Key: SVPZJHKVRMRREG-UHFFFAOYSA-N
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Description

It is a colorless to almost colorless liquid with a faintly yellow hue . This compound is notable for its applications in various fields, including organic synthesis and enzymatic studies.

Mechanism of Action

Target of Action

Cyclopentanecarbonitrile, also known as Cyanocyclopentane or Cyclopentyl cyanide , is an alicyclic nitrile. The primary targets of this compound are nitrile- and amide- hydrolyzing enzymes . These enzymes play a crucial role in the metabolism of nitriles and amides in various organisms.

Mode of Action

The interaction of this compound with its targets involves the hydrolysis of the nitrile group. This process is facilitated by the nitrile- and amide- hydrolyzing enzymes . The hydrolysis of the nitrile group results in the formation of a carboxylic acid and ammonia .

Biochemical Pathways

This compound affects the biochemical pathways involving the metabolism of nitriles and amides. The hydrolysis of the nitrile group is a key step in these pathways, leading to the formation of carboxylic acids and ammonia . These products can further participate in various biochemical reactions, influencing downstream effects.

Pharmacokinetics

Its physical and chemical properties such as boiling point (67-68 °c/10 mmhg ), melting point (-76 °C ), and density (0.912 g/mL at 25 °C ) can influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the products of its metabolism. The hydrolysis of the nitrile group leads to the formation of carboxylic acids and ammonia , which can affect the pH balance and nitrogen metabolism in cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the rate of nitrile hydrolysis . Moreover, the compound’s stability can be influenced by factors such as pH and the presence of other chemicals in the environment.

Biochemical Analysis

Biochemical Properties

Cyclopentanecarbonitrile has been used as a substrate to investigate the specific activity of nitrile- and amide-hydrolyzing enzymes isolated from Candida guilliermondii UFMG-Y65 cells . The nature of these interactions involves the breakdown of the nitrile group in the this compound molecule by these enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nitrile- and amide-hydrolyzing enzymes . These enzymes catalyze the hydrolysis of the nitrile group, leading to the formation of carboxylic acids and ammonia. This process can influence gene expression and enzyme activity within the cell.

Metabolic Pathways

This compound is involved in the nitrile degradation pathway in certain microorganisms . This pathway involves the action of nitrile- and amide-hydrolyzing enzymes, which convert the nitrile group into carboxylic acids and ammonia.

Preparation Methods

Cyclopentanecarbonitrile can be synthesized through several methods:

Comparison with Similar Compounds

Cyclopentanecarbonitrile can be compared with other similar nitrile compounds:

This compound stands out due to its unique ring structure, which imparts specific chemical and physical properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

cyclopentanecarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c7-5-6-3-1-2-4-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPZJHKVRMRREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195331
Record name Cyclopentanecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4254-02-8
Record name Cyclopentanecarbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarbonitrile
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Record name Cyclopentanecarbonitrile
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Record name Cyclopentanecarbonitrile
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Record name Cyclopentanecarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the synthetic routes used to obtain cyclopentanecarbonitrile and its derivatives?

A1: Several synthetic approaches have been explored for this compound and its derivatives. One method involves the reaction of cyanide ions with α,β-unsaturated esters like ethyl cinnamate under polar, aprotic conditions. [] This reaction leads to the formation of substituted cyclopentanecarboxylates, which can be further modified to obtain the desired this compound derivatives. Another approach utilizes Michael addition-radical cyclization reactions. [] For instance, enamines derived from ketones like cyclopentanone can undergo Michael addition with compounds like (phenylseleno)acetonitrile, followed by radical cyclization to yield substituted cyclopentanecarbonitriles.

Q2: Can this compound derivatives be used in the development of antiviral agents?

A2: Yes, recent research highlights the potential of this compound derivatives as antiviral agents, specifically against the hepatitis B virus (HBV). [] A novel nucleoside analog, (1S,3S,5S)-3-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-5-hydroxy-1-(hydroxymethyl)-2-methylenethis compound (CMCdG), has demonstrated potent inhibitory activity against both wild-type and entecavir-resistant HBV strains. []

Q3: How does the structure of CMCdG contribute to its antiviral activity against entecavir-resistant HBV?

A3: Structural analyses using homology modeling, semiempirical quantum methods, and molecular dynamics simulations revealed key interactions. [] While entecavir triphosphate loses contact with the mutated residue M180 in the entecavir-resistant HBV reverse transcriptase (RT), CMCdG triphosphate retains favorable contacts with both wild-type and mutant HBV RT. [] This suggests that CMCdG can overcome the resistance mechanism associated with the L180M mutation in HBV RT, explaining its efficacy against entecavir-resistant strains.

Q4: Beyond antiviral applications, what other pharmacological activities have been investigated for this compound derivatives?

A5: this compound derivatives have also been explored for their potential as dipeptidyl peptidase IV (DPP IV) inhibitors. [] DPP IV is an enzyme involved in glucose metabolism, making its inhibitors promising targets for the treatment of type 2 diabetes. The presence of the fluoroolefin moiety in the this compound derivative, 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, was found to contribute to its inhibitory activity against DPP IV. []

Q5: Are there any examples of this compound derivatives being used as building blocks for synthesizing complex molecules?

A6: Yes, this compound derivatives have proven valuable in constructing complex heterocyclic systems. Researchers have successfully utilized these compounds to synthesize spirocyclic systems containing benzo[5,6][1,2,4]thiadiazino[4,3-b]isoquinoline rings [] as well as 1,2,3,4-tetrahydrospiro[isoquinoline-4,1'-cyclopentane]-3-imines and related condensed spirocyclic systems. [] Furthermore, they have been employed in the synthesis of 5,10-dihydro[1,2,4]triazolo[1,5-b]isoquinolines and related spiranes. []

Q6: Can you provide information on the structural characterization of this compound?

A7: this compound (C6H9N) has a molecular weight of 95.14 g/mol. [] While specific spectroscopic data from the provided articles is limited, one can expect characteristic signals in NMR and IR spectra. For example, the nitrile group in this compound typically exhibits a strong absorption band in the infrared spectrum around 2250 cm-1.

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